molecular formula C10H18INO2 B1311319 N-Boc-4-碘哌啶 CAS No. 301673-14-3

N-Boc-4-碘哌啶

货号 B1311319
CAS 编号: 301673-14-3
分子量: 311.16 g/mol
InChI 键: YFWQFKUQVJNPKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-4-iodopiperidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a versatile building block for the introduction of the piperidine moiety into larger structures under controlled reaction conditions .

Synthesis Analysis

The synthesis of N-Boc-4-iodopiperidine and related compounds involves several innovative methods. A general procedure for the synthesis of 4-arylpiperidines includes the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, requiring cocatalysis with palladium and copper(I) species . Another approach for synthesizing related structures involves the addition of diiodomethyllithium to N-Boc-imines, leading to the formation of iodoaziridines through a highly diastereoselective cyclization . Additionally, the preparation of N-Boc-4-nitropiperidine has been achieved in two steps from N-Boc-piperidone, demonstrating the synthetic utility of this intermediate .

Molecular Structure Analysis

The molecular structure of N-Boc-4-iodopiperidine and its derivatives is characterized by the presence of the piperidine ring, a five-membered nitrogen-containing heterocycle, which is substituted at the 4-position. The iodine atom at this position allows for further functionalization through various bioorthogonal reactions . The conformational preferences of these molecules can be influenced by the substituents, as seen in the synthesis of amino acids for bioorthogonal reactions, where the iodophenyl hydroxyproline exhibits well-defined conformational preferences .

Chemical Reactions Analysis

N-Boc-4-iodopiperidine participates in a variety of chemical reactions. For instance, it can undergo Negishi coupling reactions to form arylpiperidines . It can also be used in the synthesis of triazolyl-substituted aminopiperidines through Huisgen 1,3-dipolar cycloaddition, which are valuable scaffolds in combinatorial chemistry . Furthermore, the selective benzylic lithiation of N-Boc-2-phenylpiperidine demonstrates the reactivity of the benzylic position in the presence of the Boc-protected nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-4-iodopiperidine are influenced by the Boc group and the iodine substituent. The Boc group provides steric bulk and protection for the nitrogen atom, which is crucial during synthetic transformations. The iodine atom is a reactive site that can participate in various coupling reactions, making it a pivotal point for molecular diversification . The development of a biocatalytic process to prepare (S)-N-Boc-3-hydroxypiperidine showcases the potential for enzymatic methods to produce optically pure compounds, indicating the importance of chirality in the physical properties of these molecules . Additionally, the preparation of N-Boc-4-formylpiperidine has been optimized to overcome drawbacks such as the use of expensive or toxic reagents, highlighting the importance of developing cost-effective and environmentally friendly synthetic routes .

科学研究应用

三唑基取代的 3-氨基哌啶的合成

N-Boc-4-碘哌啶已被用于合成三唑基取代的 3-氨基哌啶,为组合化学提供了新的支架。这些化合物通过亲核叠氮环开环,然后进行铜催化的 Huisgen 1,3-偶极环加成反应制备,展示了 N-Boc-4-碘哌啶在合成具有潜在药物应用的复杂结构方面的多功能性(Schramm 等人,2010 年)

碘代叠氮环的制备

通过向 N-Boc-亚胺中加入二碘甲基锂首次制备碘代叠氮环,展示了 N-Boc-4-碘哌啶在生成新型叠氮环中的作用。这个过程突出了其在创建高度非对映选择性环化产物中的效用,突出了其在合成结构复杂且官能化的含氮杂环中的重要性(Bull、Boultwood 和 Taylor,2012 年)

马拉韦罗的螺哌啶类似物

N-Boc-4-碘哌啶的合成效用在马拉韦罗东部的螺哌啶类似物的开发中得到了进一步的例证。这展示了其在制备复杂分子的适用性,这些分子可以用作药物合成中的关键中间体,展示了该化学物质在药物化学研究中的多功能性和价值(Mullen、Miel 和 Mckervey,2010 年)

生物催化过程

N-Boc-4-碘哌啶在生物催化过程中至关重要,例如合成 (S)-N-Boc-3-羟基哌啶,这是一种用于伊布替尼等药物的重要手性中间体。这证明了该化合物在为高价值手性中间体实现环保且高效的生产方法中的作用,利用生物催化进行可持续的化学合成(Chen 等人,2017 年)

安全和危害

N-Boc-4-iodopiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name

tert-butyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWQFKUQVJNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447440
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-iodopiperidine

CAS RN

301673-14-3
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-iodopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 hour while keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 hours and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g of tert-butyl 4-iodopiperidine-1-carboxylate.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

86 g of iodine are added at ambient temperature to a suspension of 89 g of triphenylphosphine and 22 g of imidazole in 800 ml of acetonitrile. The reaction is exothermic. After return to ambient temperature, 45.9 g of the product obtained in Step 1 in 250 ml of acetonitrile are added in the course of 30 minutes. After 18 hours' stirring at ambient temperature, the reaction mixture is filtered and rinsed with 200 ml of acetonitrile and the resulting filtrate is concentrated in vacuo. The residue obtained is stirred in 250 ml of diethyl ether for 1 hour and the precipitate is filtered off. After concentration of the filtrate in vacuo, chromatography on silica gel (dichloromethane/ethyl acetate: 90/10) enables the expected product to be isolated.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of N-Boc-4-hydroxypiperidine (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 h keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 h and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g tert-butyl 4-iodopiperidine-1-carboxylate Yield: 84%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-iodopiperidine
Reactant of Route 2
N-Boc-4-iodopiperidine
Reactant of Route 3
Reactant of Route 3
N-Boc-4-iodopiperidine
Reactant of Route 4
N-Boc-4-iodopiperidine
Reactant of Route 5
Reactant of Route 5
N-Boc-4-iodopiperidine
Reactant of Route 6
N-Boc-4-iodopiperidine

Citations

For This Compound
13
Citations
L Gonnard, A Guérinot, J Cossy - Chemistry–A European …, 2015 - Wiley Online Library
… The N-Boc-4-iodopiperidine (1 a) was selected for the evaluation of the reactivity of a large variety of aryl magnesium bromides. We had already noticed that the electronic nature of the …
GA Molander, SR Wisniewski, KM Traister - Organic letters, 2014 - ACS Publications
… The use of N-Boc-4-iodopiperidine in place of the corresponding bromide allowed the reaction to be carried out at 40 C, and the formation of side products was significantly diminished. …
Number of citations: 62 pubs.acs.org
J Yin, X Zhang, L Zhao, M Luo, L Guo… - Organic Chemistry …, 2023 - pubs.rsc.org
… Finally, we found that replacing the unsaturated alkenyl sulfone with p-methylthiophenol 15 could lead to hydrogenation with N-Boc-4-iodopiperidine under the electrochemical …
Number of citations: 0 pubs.rsc.org
B Barré, L Gonnard, A Guérinot, J Cossy - Molecules, 2018 - mdpi.com
… In light of these results, the best conditions to obtain 4-phenylpiperidine involve the use of N-Boc 4-iodopiperidine (1 equiv), CoCl 2 (5 mol %), TMCD (6 mol %) and phenylmagnesium …
Number of citations: 9 www.mdpi.com
GA Molander, KM Traister… - The Journal of Organic …, 2015 - ACS Publications
… (8, 10) In our hands, N-Boc-4-iodopiperidine was never observed in the analytical sampling … Additionally, under the developed reductive coupling conditions, N-Boc-4-iodopiperidine in …
Number of citations: 88 pubs.acs.org
S Patel, F Cohen, BJ Dean, K De La Torre… - Journal of medicinal …, 2015 - ACS Publications
… To circumvent an alkene reduction, Negishi cross coupling of 2,6-dichloro-4-iodopyridine (43) with N-Boc 4-iodopiperidine (50, Scheme 4) provided the intermediate 2,6-…
Number of citations: 77 pubs.acs.org
MH Daniels, G Malojcic, SL Clugston… - Journal of Medicinal …, 2022 - ACS Publications
… Deprotonation with sodium hydride and alkylation with N-Boc-4-iodopiperidine afforded intermediate 49. At this point, base-promoted decarboxylative hydrolysis afforded compound 50, …
Number of citations: 10 pubs.acs.org
X Zhang, C Yang - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
An efficient alkylation method of functionalized alkyl halides under mild nickel‐catalyzed C(sp 3 )C(sp 2 ) Suzuki cross‐coupling conditions is described. The features of this approach …
Number of citations: 43 onlinelibrary.wiley.com
C Despiau - 2013 - eprints.soton.ac.uk
… A nickel-catalysed Kumada cross coupling reaction has been developed by Vechorkin et al. and allows the coupling of N-Boc-4-iodopiperidine to aromatic Grignard reagents.Finally, …
Number of citations: 2 eprints.soton.ac.uk
KA Johnson - 2019 - asset.library.wisc.edu
… N-Boc-4-iodopiperidine was purchased from Combi-blocks and used as received. (Bromomethyl)trimethylsilane was purchased from Gelest and used as received. (2-bromoethoxy)tert-…
Number of citations: 0 asset.library.wisc.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。